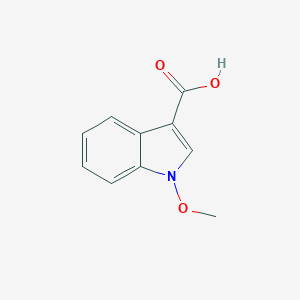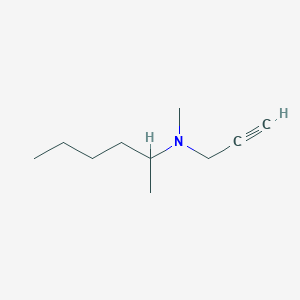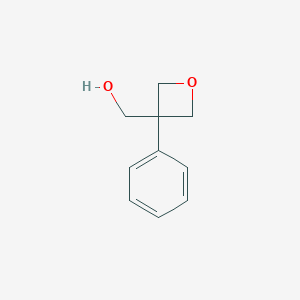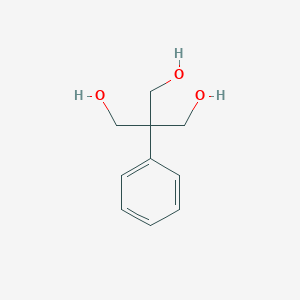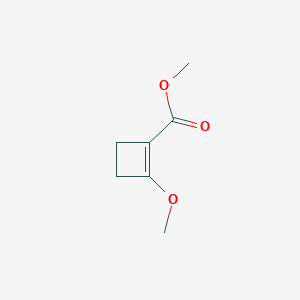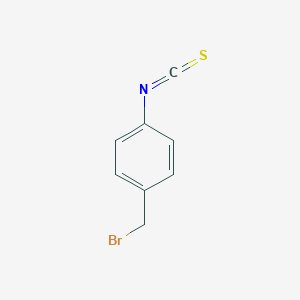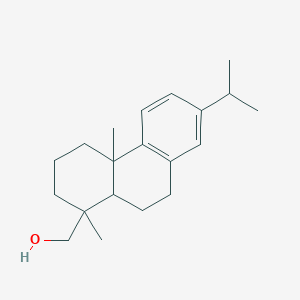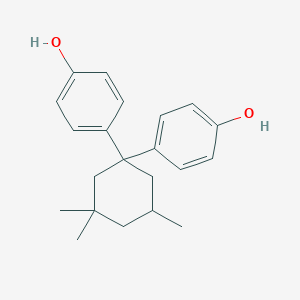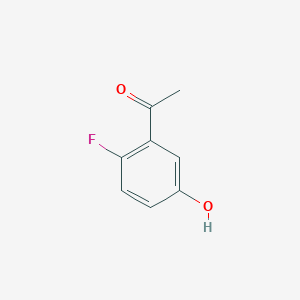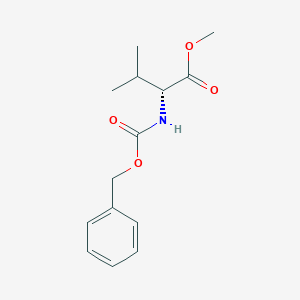
N-Benzyloxycarbonyl D-Valine Methyl Ester
Overview
Description
N-Benzyloxycarbonyl D-Valine Methyl Ester is a protected amino acid derivative commonly used in peptide synthesis. It is known for its role in protecting the amino group of valine during chemical reactions, preventing unwanted side reactions. This compound is characterized by its molecular formula C14H19NO4 and a molecular weight of 265.3 g/mol .
Mechanism of Action
Target of Action
N-Benzyloxycarbonyl D-Valine Methyl Ester is a protected amino acid
Mode of Action
It has been used in a surface passivation process to restructure perovskite thin films for high-performance solar cells . The treatment with this compound led to a bulk phase reorganization of the entire perovskite film .
Biochemical Pathways
Its application in surface passivation has shown to improve the film-forming properties of [6,6]-phenyl-c61-butyric acid methyl ester .
Result of Action
The application of this compound in surface passivation has shown to improve the grain size, crystallinity, trap states, cathode interface, and built-in field, thereby enhancing the performance and stability of perovskite solar cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the devices treated with this compound maintained approximately 77% and 84% of their initial power conversion efficiency after being stored in air for 768 hours (32 days) and in nitrogen for 8376 hours (349 days), respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyloxycarbonyl D-Valine Methyl Ester is typically synthesized through the esterification of N-Benzyloxycarbonyl D-Valine. The process involves the reaction of N-Benzyloxycarbonyl D-Valine with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl D-Valine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield N-Benzyloxycarbonyl D-Valine and methanol.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding D-Valine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like palladium on carbon (Pd/C) can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: N-Benzyloxycarbonyl D-Valine and methanol.
Reduction: D-Valine.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
N-Benzyloxycarbonyl D-Valine Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Comparison with Similar Compounds
Similar Compounds
- N-Benzyloxycarbonyl L-Valine Methyl Ester
- N-Benzyloxycarbonyl D-Alanine Methyl Ester
- N-Benzyloxycarbonyl L-Alanine Methyl Ester
Uniqueness
N-Benzyloxycarbonyl D-Valine Methyl Ester is unique due to its specific stereochemistry (D-configuration) and its application in the synthesis of D-peptides, which are more resistant to enzymatic degradation compared to their L-counterparts. This makes it particularly valuable in the development of peptide-based drugs with enhanced stability and bioavailability .
Properties
IUPAC Name |
methyl (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTVCURTNIUHBH-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478588 | |
| Record name | MolPort-028-961-234 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154674-67-6 | |
| Record name | MolPort-028-961-234 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


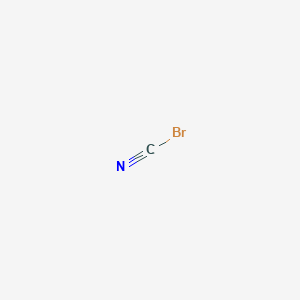
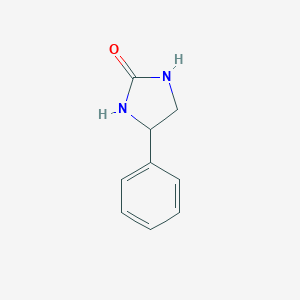
![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)
